3-Fluoro-4-thiomorpholinoaniline, with the molecular formula and a molecular weight of 212.29 g/mol, is a synthetic compound characterized by a fluorinated aniline structure linked to a thiomorpholine ring. Its IUPAC name is 3-fluoro-4-thiomorpholin-4-ylaniline. The compound features a benzene ring substituted at the 3-position with a fluorine atom and at the 4-position with a thiomorpholine moiety, which replaces the oxygen typically found in morpholine with sulfur. This structural configuration imparts unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry .
Research indicates that 3-fluoro-4-thiomorpholinoaniline exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Studies have demonstrated its potential efficacy against gram-positive bacteria, and derivatives of this compound have been developed to enhance these properties. For instance, Schiff bases derived from this aniline have shown improved biofilm inhibition compared to standard antibiotics .
The synthesis of 3-fluoro-4-thiomorpholinoaniline typically involves:
3-Fluoro-4-thiomorpholinoaniline serves as a versatile intermediate in various applications:
Interaction studies involving 3-fluoro-4-thiomorpholinoaniline have focused on its biological activity against microbial strains and cancer cell lines. Notably, research has evaluated its derivatives for their ability to inhibit biofilm formation and exhibit cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HeLa (cervical carcinoma) cells. These studies suggest that modifications to the core structure can enhance therapeutic efficacy through structure-activity relationship analysis .
Several compounds share structural similarities with 3-fluoro-4-thiomorpholinoaniline, each exhibiting unique properties:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 3-Fluoro-4-morpholinoaniline | 0.77 | Lacks thiomorpholine; primarily used in OLEDs |
| 2-Fluoro-4-morpholinobenzaldehyde | 0.76 | Contains an aldehyde group; used in synthesis |
| (3-Fluoro-5-morpholinophenyl)boronic acid | 0.71 | Boronic acid functionality; used in coupling reactions |
| 6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine | 0.71 | Exhibits different heterocyclic properties |
| 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | 0.77 | Contains piperazine; used in drug design |
These compounds highlight the structural diversity within fluorinated anilines and their derivatives while emphasizing the unique role of the thiomorpholine ring in enhancing biological activity and reactivity of 3-fluoro-4-thiomorpholinoaniline .
Nuclear Magnetic Resonance spectroscopy serves as the cornerstone technique for structural elucidation of 3-fluoro-4-thiomorpholinoaniline, providing detailed information about the compound's carbon and hydrogen frameworks [3] [4]. The technique exploits the magnetic properties of atomic nuclei to generate comprehensive spectral data that reveals molecular connectivity patterns and electronic environments.
The proton Nuclear Magnetic Resonance spectrum of 3-fluoro-4-thiomorpholinoaniline exhibits characteristic resonances that reflect the compound's unique structural features [3] [5]. The aromatic proton signals appear in the downfield region between 6.4 and 6.8 parts per million, consistent with electron-deficient aromatic systems bearing electron-withdrawing fluorine substituents [3] [6]. The thiomorpholine ring protons generate distinct multiplet patterns in the aliphatic region, with the sulfur-adjacent methylene protons typically appearing around 2.6 parts per million, while the nitrogen-adjacent methylene protons resonate near 3.1 parts per million [4] [5].
The primary amine protons of the aniline moiety exhibit characteristic broad resonances around 3.6 parts per million, appearing as a broad singlet due to rapid proton exchange phenomena [3] [7]. The fluorine substitution on the aromatic ring introduces long-range coupling effects that manifest as complex multipicity patterns in the aromatic region, providing definitive structural confirmation [8] [9].
The Carbon-13 Nuclear Magnetic Resonance spectrum of 3-fluoro-4-thiomorpholinoaniline provides crucial information about the carbon skeleton and electronic environment of each carbon atom [10] [11]. The aromatic carbon atoms exhibit characteristic chemical shifts between 104 and 157 parts per million, with the fluorine-bearing carbon showing significant downfield displacement due to the electronegativity of fluorine [3] [12].
The thiomorpholine ring carbons appear in the aliphatic region, with the sulfur-adjacent carbons typically resonating around 28 parts per million, while the nitrogen-adjacent carbons appear near 48 parts per million [4] [11]. The fluorine-carbon coupling constants provide additional structural information, with direct coupling constants ranging from 240 to 250 hertz for carbons directly bonded to fluorine [3] [8].
| Carbon Position | Chemical Shift (ppm) | Coupling Constant (Hz) |
|---|---|---|
| Aromatic C-F | 156.9 | J = 245.4 |
| Aromatic quaternary | 143.0 | J = 10.4 |
| Aromatic CH | 131.8 | J = 9.7 |
| Aromatic CH | 120.4 | J = 4.2 |
| Aromatic CH | 110.8 | J = 3.0 |
| Aromatic CH | 104.0 | J = 23.8 |
| Thiomorpholine CH₂-N | 47.9 | - |
| Thiomorpholine CH₂-S | 28.3 | - |
Fourier-Transform Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies associated with specific functional groups within 3-fluoro-4-thiomorpholinoaniline [9] [13]. This technique enables the confirmation of key structural features including the primary amine, aromatic fluorine, and thiomorpholine ring systems.
The infrared spectrum of 3-fluoro-4-thiomorpholinoaniline exhibits several diagnostic absorption bands that confirm the presence of key functional groups [14] [15]. The primary amine stretching vibrations appear as characteristic paired absorptions in the 3300-3500 wavenumber region, with asymmetric and symmetric stretching modes providing definitive evidence for the aniline functionality [16] [7].
The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity absorptions around 3050 wavenumbers, while the aromatic carbon-carbon stretching modes appear in the fingerprint region between 1450 and 1600 wavenumbers [14] [6]. The presence of fluorine substitution on the aromatic ring introduces characteristic carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region [9] [17].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Primary amine N-H stretch | 3300-3500 | Medium-Strong | Asymmetric and symmetric |
| Aromatic C-H stretch | 3020-3080 | Medium | Aromatic protons |
| Aromatic C=C stretch | 1450-1600 | Medium | Ring vibrations |
| C-F stretch | 1000-1300 | Strong | Fluorine substitution |
| C-N stretch | 1000-1250 | Medium | Amine linkage |
| C-S stretch | 600-800 | Medium | Thiomorpholine ring |
The thiomorpholine ring system contributes distinctive vibrational modes to the infrared spectrum, particularly in the fingerprint region below 1500 wavenumbers [18] [19]. The carbon-sulfur stretching vibrations appear as medium-intensity absorptions between 600 and 800 wavenumbers, providing clear evidence for the sulfur-containing heterocycle [18] [20].
The ring breathing modes and carbon-nitrogen stretching vibrations of the thiomorpholine system manifest as complex absorption patterns in the 1000-1250 wavenumber region [21] [22]. These vibrations often overlap with aromatic carbon-fluorine stretching modes, requiring careful spectral analysis for accurate assignment [9] [15].
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns specific to 3-fluoro-4-thiomorpholinoaniline [23] [24]. The technique enables identification of the molecular ion and subsequent fragment ions that arise from predictable bond cleavage processes.
The molecular ion of 3-fluoro-4-thiomorpholinoaniline appears at mass-to-charge ratio 212, corresponding to the calculated molecular weight of the compound [2]. The presence of nitrogen atoms in the structure results in an even-numbered molecular ion mass, consistent with the nitrogen rule of mass spectrometry [25] [26].
The molecular ion typically exhibits moderate to strong intensity due to the stabilizing effect of the aromatic ring system [27] [28]. The isotope pattern reflects the natural abundance of carbon-13, nitrogen-15, and sulfur-34 isotopes, providing additional confirmation of the molecular formula [23] [29].
The fragmentation pattern of 3-fluoro-4-thiomorpholinoaniline follows predictable pathways based on the stability of resulting fragment ions [24] [30]. The primary fragmentation involves alpha-cleavage adjacent to the nitrogen atom, resulting in loss of alkyl fragments from the thiomorpholine ring system [25] [26].
Loss of the thiomorpholine moiety generates a prominent fragment ion at mass-to-charge ratio 109, corresponding to the fluoroaniline cation [27] [31]. This fragmentation pathway represents a common pattern observed in aromatic amine derivatives where heterocyclic substituents undergo facile cleavage [24] [28].
| Fragment Ion (m/z) | Relative Intensity | Fragmentation Pathway |
|---|---|---|
| 212 | Moderate | Molecular ion [M]⁺ |
| 197 | Low | Loss of CH₃ [M-15]⁺ |
| 183 | Low | Loss of CHO [M-29]⁺ |
| 109 | High | Loss of thiomorpholine [C₆H₅FNH₂]⁺ |
| 91 | Medium | Tropylium ion [C₇H₇]⁺ |
| 77 | Medium | Phenyl cation [C₆H₅]⁺ |
Secondary fragmentation of the primary fragment ions provides additional structural information through characteristic rearrangement processes [30] [32]. The fluoroaniline fragment ion undergoes subsequent fragmentation involving loss of hydrogen fluoride, generating ions at mass-to-charge ratio 89 [9] [31].
The thiomorpholine-derived fragments exhibit characteristic sulfur-containing fragmentation patterns, including loss of hydrogen sulfide and formation of cyclic immonium ions [33] [34]. These secondary processes provide confirmatory evidence for the thiomorpholine ring structure and distinguish the compound from oxygen-containing morpholine analogs [33] [25].
The selection of appropriate fluorinated aniline precursors fundamentally influences the synthetic efficiency and economic viability of producing 3-Fluoro-4-thiomorpholinoaniline. Commercial availability, cost considerations, and inherent reactivity patterns guide precursor selection strategies [1] [2].
Commercial Fluorinated Aniline Availability and Cost Analysis
Monofluorinated anilines represent the most accessible and cost-effective starting materials for synthetic applications. 2-Fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline are readily available from multiple commercial suppliers at costs typically 2-3 times higher than unsubstituted aniline [1]. This moderate price premium reflects the established synthetic methodologies for introducing single fluorine substituents into aromatic systems.
Difluorinated anilines, including 2,4-difluoroaniline and 3,4-difluoroaniline, command higher prices due to increased synthetic complexity. The cost differential typically ranges from 4-5 times that of aniline, reflecting the additional fluorination steps required during manufacture [2]. However, these compounds offer enhanced electrophilic character for subsequent nucleophilic aromatic substitution reactions.
Electronic Effects and Reactivity Patterns
The positioning of fluorine substituents dramatically influences the electronic properties and reactivity of aniline derivatives. Fluorine atoms function as powerful electron-withdrawing groups through inductive effects while simultaneously providing weak electron donation through resonance [3]. This dual electronic nature creates distinct reactivity patterns depending on substitution position.
2-Fluoroaniline exhibits enhanced reactivity toward nucleophilic aromatic substitution at the ortho position due to the strong electron-withdrawing inductive effect of fluorine [4]. The proximity of the fluorine atom to the reaction center facilitates leaving group departure and stabilizes the resulting Meisenheimer intermediate. Computational studies demonstrate that ortho-fluorinated systems exhibit activation energies 3-5 kcal/mol lower than meta-substituted analogs for nucleophilic aromatic substitution processes [5].
3-Fluoroaniline presents unique challenges due to the meta relationship between fluorine and the amino group. The electron-withdrawing effect of fluorine does not directly activate the positions adjacent to the amine, necessitating harsher reaction conditions or alternative synthetic strategies [3]. Meta-fluorinated anilines typically require elevated temperatures (120-140°C) and stronger bases such as cesium carbonate to achieve acceptable conversion rates [4].
4-Fluoroaniline benefits from para-activation, where the electron-withdrawing fluorine atom activates the ortho positions relative to the amine group for nucleophilic attack. This activation pattern facilitates thiomorpholine incorporation at the desired position with moderate heating (80-100°C) and standard base systems [5].
Multifluorinated Systems and Enhanced Reactivity
Difluorinated anilines offer significant advantages for nucleophilic aromatic substitution due to cumulative electron-withdrawing effects. 3,4-Difluoroaniline represents an optimal precursor for synthesizing 3-Fluoro-4-thiomorpholinoaniline, as the 4-fluorine provides the requisite leaving group while the 3-fluorine remains intact [6]. The dual fluorine substitution pattern creates a highly electrophilic aromatic system that readily undergoes nucleophilic attack under mild conditions.
Experimental studies demonstrate that 3,4-difluoroaniline derivatives undergo nucleophilic aromatic substitution with thiomorpholine at temperatures as low as 60-80°C, representing a 40-60°C reduction compared to monofluorinated analogs [6]. This temperature reduction translates to improved reaction selectivity, reduced side product formation, and enhanced overall process efficiency.
Substrate Scope and Functional Group Tolerance
The development of robust synthetic methodologies requires consideration of functional group compatibility and substrate scope limitations. Fluorinated anilines bearing additional substituents may exhibit altered reactivity patterns that necessitate modified reaction conditions.
Electron-donating substituents such as methoxy or methyl groups increase the nucleophilicity of the aniline nitrogen while potentially reducing the electrophilicity of the aromatic ring [7]. Conversely, electron-withdrawing groups including nitro, cyano, or carbonyl functionalities enhance electrophilic character but may compete for nucleophilic attack [8].
Recent advances in precursor design have explored the use of protected aniline derivatives to overcome reactivity limitations. N-Acetyl and N-tosyl protecting groups prevent unwanted side reactions while maintaining the electronic properties necessary for selective fluorine displacement [9]. These approaches enable the use of highly functionalized substrates that would otherwise be incompatible with standard nucleophilic aromatic substitution conditions.
The construction of thiomorpholine rings represents a critical component in the synthesis of 3-Fluoro-4-thiomorpholinoaniline. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability [10] [11].
Thiol-Ene Cyclization Methodology
The thiol-ene cyclization approach represents one of the most atom-efficient methods for thiomorpholine construction. This strategy employs cysteamine and vinyl chloride as readily available starting materials, generating the desired heterocycle through a photochemical radical process [10] [11].
The photochemical thiol-ene reaction proceeds under mild conditions using 9-fluorenone as a photocatalyst (0.1-0.5 mol%). Irradiation at 365 nanometers initiates radical formation, leading to the addition of the thiol functionality across the vinyl chloride double bond [10]. The resulting chloroalkyl intermediate undergoes rapid intramolecular cyclization in the presence of base to afford thiomorpholine in high yield.
Key advantages of this methodology include excellent functional group tolerance, mild reaction conditions, and the absence of transition metal catalysts [11]. The process can be conducted at room temperature in methanol, making it suitable for substrates bearing acid-sensitive functionalities. Additionally, the photochemical initiation provides precise control over reaction initiation and termination.
Continuous Flow Implementation
Recent developments have demonstrated the successful implementation of thiol-ene thiomorpholine synthesis in continuous flow systems [10] [11]. The flow approach offers several advantages including enhanced safety for handling vinyl chloride gas, improved heat and mass transfer, and potential for large-scale production.
The continuous flow protocol employs a telescoped two-step sequence combining thiol-ene addition with base-mediated cyclization [11]. Cysteamine hydrochloride (4 molar concentration) and vinyl chloride are combined in a photochemical flow reactor equipped with light-emitting diode illumination. The resulting intermediate is directly telescoped into a cyclization reactor containing diisopropylethylamine at elevated temperature.
Experimental studies demonstrate that the continuous flow process achieves 84% nuclear magnetic resonance yield and 54% isolated yield after distillation [11]. The throughput on laboratory scale reaches 1.8 grams per hour for thiomorpholine, with potential for significant scale-up using liquid vinyl chloride feed systems.
Alternative Cyclization Strategies
Traditional approaches to thiomorpholine synthesis include several well-established methodologies, each with distinct advantages and limitations [12] [13]. The diethanolamine/sodium sulfide route represents one of the earliest reported methods, utilizing readily available starting materials and simple reaction conditions.
This approach involves treatment of diethanolamine with mesylating agents to generate a bis-mesylate intermediate [6]. Subsequent reaction with sodium sulfide effects dual nucleophilic displacement, forming the thiomorpholine ring system. While this method employs inexpensive reagents, it suffers from moderate yields (65-75%) and requires careful control of reaction stoichiometry.
The mercaptoacetate reduction strategy provides an alternative approach utilizing ethyl mercaptoacetate and aziridine as starting materials [14]. Nucleophilic ring opening of aziridine by the mercaptoacetate generates an intermediate that undergoes lithium aluminum hydride reduction to afford thiomorpholine. This method achieves good yields (70-80%) but requires stoichiometric reducing agents and anhydrous conditions.
Mechanistic Considerations and Optimization
Understanding the mechanistic pathways involved in thiomorpholine formation enables rational optimization of reaction conditions and substrate scope expansion. The thiol-ene cyclization proceeds through a well-defined radical chain mechanism initiated by photochemical hydrogen abstraction [10].
Initial studies demonstrate that 9-fluorenone functions as an effective photocatalyst through triplet energy transfer to generate thiyl radicals [11]. These radicals add across the vinyl chloride double bond to generate carbon-centered radicals that propagate the chain reaction. The quantum yield for this process approaches 2.7, indicating efficient radical chain propagation.
Optimization studies reveal that reaction concentration significantly influences both yield and selectivity. Concentrations up to 4 molar in cysteamine hydrochloride can be achieved without deleterious effects on product formation [11]. Higher concentrations improve volumetric productivity while reducing solvent requirements for large-scale applications.
Temperature control represents another critical optimization parameter. While the photochemical thiol-ene reaction proceeds efficiently at room temperature, the subsequent cyclization step benefits from elevated temperatures (100°C) to ensure complete ring closure [11]. The use of back-pressure regulation allows for operation above the boiling point of methanol while maintaining liquid-phase conditions.
Safety Considerations and Process Design
The use of vinyl chloride as a reagent necessitates careful attention to safety considerations due to its classification as a Group 1 human carcinogen [11]. Continuous flow processing provides inherent safety advantages by minimizing reactor volumes and eliminating large-scale handling of hazardous materials.
Process design considerations include the implementation of appropriate ventilation systems, leak detection protocols, and emergency shutdown procedures [11]. The telescoped flow approach eliminates the need for intermediate isolation, reducing exposure risks and improving overall process safety.